molecular formula C14H18N6O2 B2876034 3-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2097891-66-0

3-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2876034
CAS RN: 2097891-66-0
M. Wt: 302.338
InChI Key: NBBPJHQWTHVRPF-UHFFFAOYSA-N
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Description

3-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Pharmacology

Compounds with the triazole moiety, like the one , are often explored for their potential in drug design due to their structural similarity to the peptide bond. Triazoles have been incorporated into a range of therapeutic agents . The pyrimidine ring, another component of the compound, is also significant in medicinal chemistry, as it is part of the structure of several antiviral, antibacterial, and anticancer agents .

Molecular Docking Studies

The compound’s ability to bind with biological targets can be studied through molecular docking. This is particularly relevant for understanding how it might interact with enzymes or receptors in the body. Such studies could lead to the development of new drugs or therapeutic agents .

Quantum Chemical Calculations

The compound’s electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be explored through Density Functional Theory (DFT) and other quantum chemical calculations. These properties are crucial for understanding its reactivity and potential use in materials science .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain a ring structure with at least two different elements, are of great interest in the development of pharmaceuticals and agrochemicals. The compound could serve as a precursor or intermediate in the synthesis of such heterocycles .

Biological Activity Screening

The compound can be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structural features suggest it could interact with biological pathways in ways that are therapeutically beneficial .

Material Science Applications

Due to the presence of multiple functional groups, the compound could be used in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis .

properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-10-11(2)15-9-19(14(10)22)8-13(21)18-5-3-12(7-18)20-6-4-16-17-20/h4,6,9,12H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPJHQWTHVRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

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